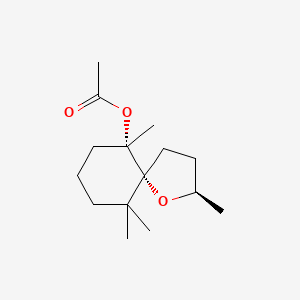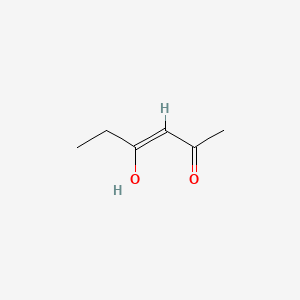
5-Hydroxyhex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyhex-4-en-3-one is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.1424 g/mol It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its six-carbon chain structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhex-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by selective reduction and hydroxylation . The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-en-3-one.
Reduction: The double bond can be reduced to form 5-hydroxyhexan-3-one.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Hex-4-en-3-one
Reduction: 5-Hydroxyhexan-3-one
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
5-Hydroxyhex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyhex-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for reactions such as addition and polymerization, which can modify the compound’s activity and properties.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyhex-3-en-2-one: Similar structure but with the hydroxyl group and double bond at different positions.
Hex-4-en-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxyhexan-3-one: Saturated version of 5-Hydroxyhex-4-en-3-one, with no double bond.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-4-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h4,8H,3H2,1-2H3/b6-4- |
InChI Key |
HZEJQMZFNPCDQP-XQRVVYSFSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)C)/O |
Canonical SMILES |
CCC(=CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


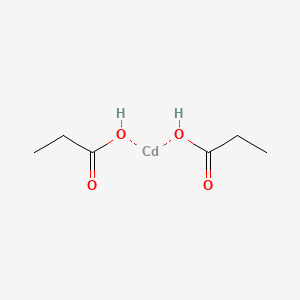
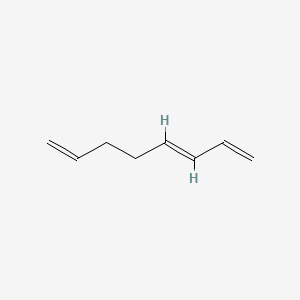
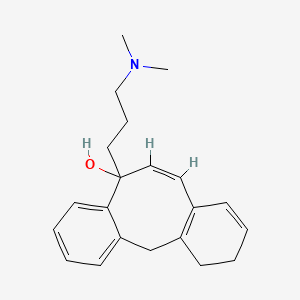
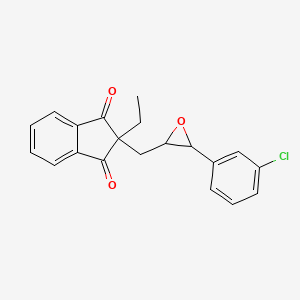
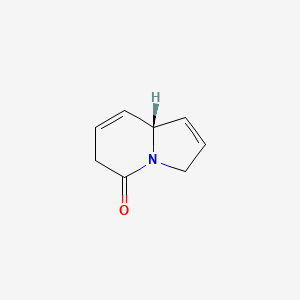
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
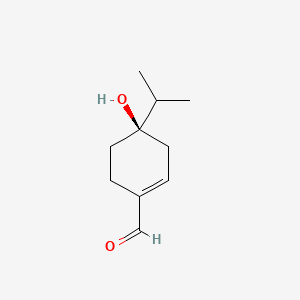
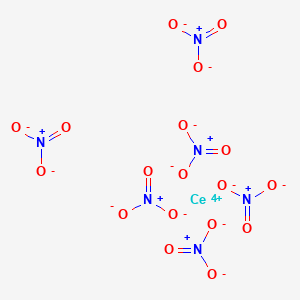
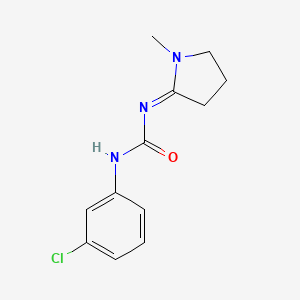
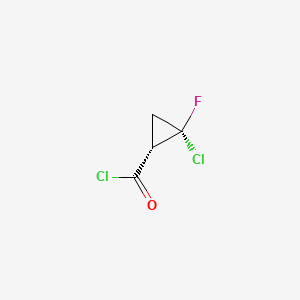
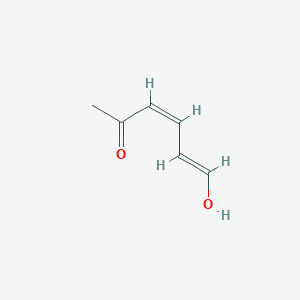
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
